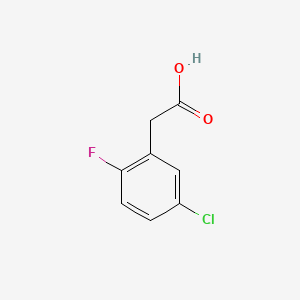

5-Chloro-2-fluorophenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKLOLLCDCEFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378670 | |

| Record name | 5-Chloro-2-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-97-4 | |

| Record name | 5-Chloro-2-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-fluorophenylacetic acid, a compound of interest in pharmaceutical and chemical research. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

Quantitative data for this compound are summarized in the table below for easy reference and comparison. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₂ | ChemWhat[1] |

| Molecular Weight | 188.58 g/mol | ChemWhat[1] |

| Melting Point | 116-118 °C | Matrix Scientific[2] |

| Boiling Point | 289.3 ± 25.0 °C at 760 mmHg | American Elements[3] |

| Predicted logP (XlogP) | 2.1 | PubChem[4] |

| Predicted Aqueous Solubility | Data not available; expected to be low. | N/A |

| Predicted pKa | Data not available; expected to be in the acidic range typical for carboxylic acids. | N/A |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed closely.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

A small quantity of this compound is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask.

-

The flask is heated gently.

-

The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. For high-boiling-point compounds, vacuum distillation is employed to prevent decomposition.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water, and provides an indication of its hydrophilicity or lipophilicity.

Methodology (Shake Flask Method):

-

A known amount of this compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to equilibrate.

-

The two phases are separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in water or a suitable co-solvent system.

-

A standardized solution of a strong base (e.g., sodium hydroxide) is gradually added to the acid solution.

-

The pH of the solution is monitored using a pH meter after each addition of the base.

-

A titration curve is constructed by plotting the pH against the volume of base added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Synthetic Workflow

The synthesis of this compound can be achieved through a two-step process involving the formation of the corresponding benzyl cyanide intermediate followed by its hydrolysis.

Experimental Protocol for Synthesis:

Step 1: Synthesis of 2-(5-chloro-2-fluorophenyl)acetonitrile

A general procedure for the synthesis of substituted benzyl cyanides involves the reaction of the corresponding benzyl chloride with sodium or potassium cyanide.[1]

-

In a round-bottom flask, 5-chloro-2-fluorobenzyl chloride is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

-

A solution of sodium cyanide in water is added to the flask.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure.

-

The resulting mixture is filtered to remove inorganic salts. The organic layer containing the product is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the crude 2-(5-chloro-2-fluorophenyl)acetonitrile, which can be further purified by distillation.

Step 2: Hydrolysis to this compound

The hydrolysis of the nitrile to the carboxylic acid is a standard organic transformation.[1]

-

In a round-bottom flask equipped with a reflux condenser, 2-(5-chloro-2-fluorophenyl)acetonitrile is mixed with an aqueous solution of a strong acid, such as sulfuric acid.

-

The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then cooled and poured into cold water to precipitate the crude product.

-

The solid is collected by filtration and washed with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent to obtain the final product.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorophenylacetic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features, including the presence of chloro and fluoro substituents on the phenyl ring, impart unique electronic properties and lipophilicity, which can significantly influence the biological activity and pharmacokinetic profile of the final drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its efficient preparation.

Synthetic Strategies

Two principal synthetic pathways for the preparation of this compound are outlined below. The first is a two-step route involving the cyanation of a benzyl halide followed by hydrolysis. The second is a Grignard-based approach involving the carboxylation of a benzylmagnesium halide.

Route 1: Cyanation of 5-Chloro-2-fluorobenzyl Chloride and Subsequent Hydrolysis

This is a robust and widely applicable method for the synthesis of phenylacetic acids. The two key stages are the formation of the benzyl cyanide intermediate and its subsequent conversion to the desired carboxylic acid.

Step 1: Synthesis of 5-Chloro-2-fluorobenzyl Cyanide

The synthesis of the benzyl cyanide intermediate is typically achieved through the reaction of 5-chloro-2-fluorobenzyl chloride with a cyanide salt. Copper salts can be employed to catalyze this transformation, and various cyanide reagents can be used, with potassium ferrocyanide being a less toxic alternative to simple alkali metal cyanides.

Experimental Protocol: Synthesis of 5-Chloro-2-fluorobenzyl Cyanide

-

Materials:

-

5-Chloro-2-fluorobenzyl chloride

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Cuprous iodide (CuI)

-

Toluene

-

Dichloromethane

-

Acetophenone (for internal standard)

-

-

Procedure:

-

To a reaction vessel, add cuprous iodide (0.3-1 mol%) and toluene.

-

Stir the mixture for 1-2 minutes.

-

Add potassium ferrocyanide (0.3-1 equivalents) and 5-chloro-2-fluorobenzyl chloride (1 equivalent).

-

Seal the reaction vessel and heat the mixture to 140-190°C for 15-25 hours.[1]

-

After cooling the reaction mixture to room temperature, add a solution of acetophenone in dichloromethane as an internal standard.

-

Stir the mixture and allow it to stand for at least one hour.

-

Analyze the supernatant by gas chromatography to determine the yield.

-

The product can be purified by distillation under reduced pressure.

-

Step 2: Hydrolysis of 5-Chloro-2-fluorobenzyl Cyanide

The hydrolysis of the benzyl cyanide to the corresponding phenylacetic acid can be accomplished under acidic or basic conditions. Acid-catalyzed hydrolysis, for instance using hydrochloric acid, is a common and effective method.

Experimental Protocol: Hydrolysis of 5-Chloro-2-fluorobenzyl Cyanide

-

Materials:

-

5-Chloro-2-fluorobenzyl cyanide

-

Hydrochloric acid (15-37% aqueous solution)

-

Water

-

Ammonia solution (optional, for pH adjustment)

-

-

Procedure:

-

Heat the 5-Chloro-2-fluorobenzyl cyanide to 50-120°C.

-

Slowly add hydrochloric acid to the heated cyanide (or vice-versa) with a molar ratio of HCl to cyanide of (1.2-5):1.

-

After the addition is complete, maintain the reaction mixture at an elevated temperature for 1.5-5 hours.[2]

-

Upon completion of the reaction (monitored by a suitable analytical technique like HPLC), add water to the reaction system.

-

Stir to mix and dissolve the components, then cool the mixture to induce crystallization.

-

Collect the crystalline product by filtration.

-

Wash the crystals with water.

-

Dry the product to obtain this compound.

-

Route 2: Grignard Carboxylation of 5-Chloro-2-fluorobenzyl Halide

This alternative route involves the formation of a Grignard reagent from 5-chloro-2-fluorobenzyl chloride, followed by its reaction with carbon dioxide to yield the carboxylic acid.

Experimental Protocol: Grignard Carboxylation

-

Materials:

-

5-Chloro-2-fluorobenzyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Carbon dioxide (solid, dry ice, or gas)

-

Hydrochloric acid (aqueous solution for workup)

-

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small crystal of iodine.

-

Prepare a solution of 5-chloro-2-fluorobenzyl chloride in anhydrous diethyl ether or THF.

-

Add a small amount of the benzyl chloride solution to the magnesium turnings to initiate the Grignard reagent formation.

-

Once the reaction has started (indicated by a color change and/or gentle reflux), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring. Alternatively, bubble CO₂ gas through the solution.

-

Allow the mixture to warm to room temperature and stir until all the CO₂ has reacted.

-

Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization.

-

Data Presentation

| Parameter | Route 1: Cyanation/Hydrolysis (Typical Values) | Route 2: Grignard Carboxylation (Typical Values) |

| Starting Material | 5-Chloro-2-fluorobenzyl chloride | 5-Chloro-2-fluorobenzyl chloride |

| Key Reagents | K₄[Fe(CN)₆], CuI, HCl | Mg, CO₂ |

| Overall Yield | 60-80% (estimated) | 50-70% (estimated) |

| Reaction Steps | 2 | 1 (one-pot) |

| Purity (after workup) | >95% | >90% |

| Key Intermediates | 5-Chloro-2-fluorobenzyl cyanide | 5-Chloro-2-fluorobenzylmagnesium chloride |

Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Caption: Synthetic workflow for Route 1: Cyanation followed by hydrolysis.

Caption: Synthetic workflow for Route 2: Grignard carboxylation.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The cyanation of 5-chloro-2-fluorobenzyl chloride followed by hydrolysis offers a reliable and potentially high-yielding two-step process. Alternatively, the Grignard carboxylation of the corresponding benzyl halide provides a one-pot approach to the target molecule. The choice of synthetic route will depend on factors such as reagent availability, scalability, and the desired purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

5-Chloro-2-fluorophenylacetic acid CAS number 261762-97-4

CAS Number: 261762-97-4

This technical guide provides a comprehensive overview of 5-Chloro-2-fluorophenylacetic acid, a halogenated aromatic carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may use this compound as a chemical intermediate or for research purposes.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 261762-97-4 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2][3] |

| Molecular Weight | 188.58 g/mol | [2][3] |

| Melting Point | 116-118 °C | [1] |

| Physical Appearance | White to off-white powder or crystals | [3] |

| InChI Key | NOKLOLLCDCEFAK-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)CC(=O)O)F |

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, predicted mass spectrometry data can provide valuable information for its identification.

Mass Spectrometry (Predicted)

The following table presents the predicted collision cross-section (CCS) values for various adducts of the molecule, which can be useful in mass spectrometry-based screening and identification.

| Adduct Ion | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 189.01131 | 131.5 |

| [M+Na]⁺ | 210.99325 | 141.6 |

| [M-H]⁻ | 186.99675 | 133.1 |

| [M+NH₄]⁺ | 206.03785 | 151.7 |

| [M+K]⁺ | 226.96719 | 137.5 |

| [M+H-H₂O]⁺ | 171.00129 | 126.7 |

| [M+HCOO]⁻ | 233.00223 | 149.0 |

Data obtained from computational predictions.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in published literature, general synthetic routes for phenylacetic acids can be adapted. A plausible and common method is the hydrolysis of the corresponding benzyl cyanide.

General Experimental Protocol: Hydrolysis of 2-(5-Chloro-2-fluorophenyl)acetonitrile

This protocol is a generalized procedure based on the common hydrolysis of benzyl cyanides.

-

Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(5-chloro-2-fluorophenyl)acetonitrile.

-

Step 2: Hydrolysis Add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Step 3: Reflux Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up After completion, cool the reaction mixture to room temperature. If the reaction was performed under acidic conditions, neutralize with a base. If performed under basic conditions, acidify with a strong acid until the product precipitates.

-

Step 5: Isolation and Purification Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Below is a workflow diagram illustrating this general synthetic approach.

Biological Activity and Applications

There is currently a lack of specific published data on the biological activity of this compound. However, based on the known activities of related phenylacetic acid derivatives, several potential applications can be inferred.

Potential Applications in Drug Discovery:

-

Anti-inflammatory Agents: Phenylacetic acid derivatives are precursors to several non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of this compound makes it a candidate for the synthesis of novel anti-inflammatory compounds.

-

Anticancer Research: Halogenated organic compounds are of interest in the development of new anticancer agents. This compound could serve as a building block for molecules designed to interact with specific biological targets in cancer cells.

-

Neurological Disorders: Substituted phenylacetic acids are also found in the structures of drugs targeting the central nervous system.

The logical relationship for its potential use in drug discovery is outlined in the diagram below.

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Use in a well-ventilated area or under a fume hood

In case of contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention.

Conclusion

This compound is a readily available chemical intermediate with potential applications in various fields of chemical research, particularly in the synthesis of novel compounds for drug discovery. While specific biological and detailed spectroscopic data are limited in the public domain, its structural similarity to known bioactive molecules suggests it is a valuable building block for further investigation. Researchers are encouraged to perform thorough characterization and biological evaluation to explore its full potential.

References

An In-depth Technical Guide to 5-Chloro-2-fluorophenylacetic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 5-Chloro-2-fluorophenylacetic acid, a halogenated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Chemical Properties

This compound is a derivative of phenylacetic acid with a chlorine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring. The presence of these halogen substituents significantly influences the electronic properties and biological activity of the molecule.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 261762-97-4 | [Generic chemical supplier data] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| Melting Point | 116-118 °C | [Generic chemical supplier data] |

| Appearance | White to off-white crystalline powder | [Generic chemical supplier data] |

Synthesis Protocol

A common and effective method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. The following is a plausible two-step experimental protocol for the synthesis of this compound.

Synthesis Workflow Diagram:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 2-(5-Chloro-2-fluorophenyl)acetonitrile

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-fluorobenzyl chloride in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add a stoichiometric equivalent of sodium cyanide (NaCN) to the solution.

-

Heat the reaction mixture to approximately 60-80 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-(5-chloro-2-fluorophenyl)acetonitrile.

Step 2: Hydrolysis to this compound

-

To the crude 2-(5-chloro-2-fluorophenyl)acetonitrile in a round-bottom flask, add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain it for several hours until the hydrolysis is complete (as monitored by TLC).

-

Cool the reaction mixture in an ice bath to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10-12 | Singlet (broad) | -COOH |

| ~7.3-7.5 | Multiplet | Aromatic CH |

| ~7.1-7.3 | Multiplet | Aromatic CH |

| ~3.7 | Singlet | -CH₂- |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O |

| ~155-160 (d, ¹JCF) | C-F |

| ~130-135 | C-Cl |

| ~125-130 | Aromatic CH |

| ~115-120 (d, ²JCF) | Aromatic CH |

| ~40 | -CH₂- |

FT-IR Spectral Data Interpretation (based on 2-chlorophenylacetic acid):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~3000 | C-H stretch | Aromatic |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1400 | C-O stretch / O-H bend | Carboxylic acid |

| ~1200 | C-O stretch | Carboxylic acid |

| ~750 | C-Cl stretch | Aryl chloride |

| ~1100 | C-F stretch | Aryl fluoride |

Biological Activity

While specific biological activity and signaling pathway data for this compound are not extensively documented, studies on related halogenated phenylacetic acids suggest potential antimicrobial and antibiofilm activities.[2][3] The presence of halogens can enhance the lipophilicity and electronic properties of the molecule, potentially leading to interactions with biological targets. Phenylacetic acid itself is a known plant auxin, and its derivatives can exhibit similar hormonal activities.[3] Further research is required to elucidate the specific biological functions of this compound.

Potential Signaling Pathway Involvement (Hypothetical):

Caption: Hypothetical biological activities of this compound.

Disclaimer: The experimental protocols and spectroscopic data interpretations are provided for informational purposes and are based on established chemical principles and data from analogous compounds. Researchers should exercise appropriate caution and validate all procedures and data in a controlled laboratory setting.

References

Spectroscopic Profile of 5-Chloro-2-fluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-fluorophenylacetic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of experimentally derived public data for this specific molecule, this guide combines predicted spectroscopic values with established methodologies. The information herein is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound. These values are critical for the identification, characterization, and purity assessment of the compound.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The table below presents the predicted collision cross-section values for various adducts of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 189.01131 | 131.5 |

| [M+Na]⁺ | 210.99325 | 141.6 |

| [M-H]⁻ | 186.99675 | 133.1 |

| [M+NH₄]⁺ | 206.03785 | 151.7 |

| [M+K]⁺ | 226.96719 | 137.5 |

| [M+H-H₂O]⁺ | 171.00129 | 126.7 |

| [M+HCOO]⁻ | 233.00223 | 149.0 |

| [M+CH₃COO]⁻ | 247.01788 | 178.5 |

| [M+Na-2H]⁻ | 208.97870 | 136.3 |

| [M]⁺ | 188.00348 | 132.4 |

| [M]⁻ | 188.00458 | 132.4 |

Data sourced from PubChem.[1]

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles and data from structurally analogous compounds.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- | 3.7 - 3.9 | Doublet | ²J(H,F) ≈ 2-3 Hz |

| Ar-H3 | 7.2 - 7.3 | Doublet of doublets | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 5-6 Hz |

| Ar-H4 | 7.0 - 7.1 | Triplet of doublets | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,H) ≈ 2-3 Hz |

| Ar-H6 | 7.4 - 7.5 | Doublet of doublets | ³J(H,H) ≈ 8-9 Hz, ⁵J(H,F) ≈ 2-3 Hz |

| -COOH | 10.0 - 12.0 | Singlet (broad) | - |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | 35 - 40 |

| Ar-C1 | 125 - 130 (d, ²J(C,F) ≈ 15-20 Hz) |

| Ar-C2 | 158 - 162 (d, ¹J(C,F) ≈ 240-250 Hz) |

| Ar-C3 | 115 - 120 (d, ²J(C,F) ≈ 20-25 Hz) |

| Ar-C4 | 130 - 135 |

| Ar-C5 | 128 - 132 (d, ⁴J(C,F) ≈ 3-5 Hz) |

| Ar-C6 | 130 - 135 |

| -COOH | 170 - 175 |

Note: Predicted values are based on analysis of similar compounds and may vary based on solvent and experimental conditions.

Experimental Protocols

This section details standardized operating procedures for the acquisition of high-resolution spectroscopic data for this compound.

NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

-

Acquisition Time (AQ): 3-4 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Number of Scans (NS): 16 to 64, to achieve an adequate signal-to-noise ratio

-

Spectral Width (SW): 0-12 ppm

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (LC-MS)

1. Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. LC-MS Parameters:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid, is a common starting point for good ionization.

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap for accurate mass measurements.

-

Scan Range: m/z 100-500.

3. Data Analysis:

-

Extract the ion chromatogram for the expected m/z of the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules.

-

Analyze the full scan mass spectrum to confirm the molecular weight and isotopic pattern.

-

Perform fragmentation analysis (MS/MS) to further confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-fluorophenylacetic acid

This technical guide provides a detailed analysis of the predicted proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Chloro-2-fluorophenylacetic acid. Due to the absence of publicly available experimental data for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This document outlines the expected chemical shifts, coupling constants, and multiplicities, and includes a standardized experimental protocol for acquiring such a spectrum. A key feature of this guide is the visualization of the predicted spin-spin coupling interactions using a Graphviz diagram, offering a clear representation of the molecular connectivity and its influence on the NMR spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methylene protons of the acetic acid moiety and the three aromatic protons on the substituted phenyl ring. The presence of both a fluorine and a chlorine atom, which are electron-withdrawing, along with the carboxylic acid group, significantly influences the chemical environment and thus the chemical shifts of these protons.

The aromatic region is expected to show a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The methylene protons will appear as a singlet, as they have no adjacent protons to couple with. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift and may be exchangeable with deuterium when using solvents like D₂O.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.35 - 7.50 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 8.5 - 9.0 Hz, ⁴J(H3-F) ≈ 4.5 - 5.0 Hz |

| H-4 | 7.15 - 7.30 | Triplet of doublets (td) or Doublet of doublet of doublets (ddd) | ³J(H4-H3) ≈ 8.5 - 9.0 Hz, ³J(H4-H6) ≈ 2.5 - 3.0 Hz, ⁵J(H4-F) ≈ 2.5 - 3.0 Hz |

| H-6 | 7.25 - 7.40 | Doublet of doublets (dd) | ³J(H6-H4) ≈ 2.5 - 3.0 Hz, ⁴J(H6-F) ≈ 7.0 - 7.5 Hz |

| -CH₂- | 3.70 - 3.85 | Singlet (s) | N/A |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

2. NMR Spectrometer Setup

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds, depending on the T₁ relaxation times of the protons.

-

Number of Scans (NS): 16 or 32 scans for a sufficient signal-to-noise ratio.

-

Spectral Width (SW): A range of approximately 0-14 ppm is generally sufficient for ¹H NMR.

-

Predicted Coupling Interactions

The following diagram illustrates the predicted spin-spin coupling interactions for the aromatic protons of this compound. The couplings between protons are shown as solid lines, while the couplings between protons and the fluorine atom are represented by dashed lines.

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Chloro-2-fluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Chloro-2-fluorophenylacetic acid. This document outlines the predicted ¹³C NMR spectral data, a detailed experimental protocol for its acquisition, and a logical workflow for the structural elucidation of similar compounds.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts (δ) and carbon-fluorine coupling constants (J) for this compound are summarized in Table 1. These values are estimated based on the analysis of substituent effects and data from structurally related compounds, including 4-chlorophenylacetic acid and various fluoroaromatic compounds. The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Figure 1. Chemical structure of this compound with carbon atom numbering for NMR assignment.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-1 | 122 - 126 | Doublet | ²J(C-F) ≈ 20 - 25 |

| C-2 | 158 - 162 | Doublet | ¹J(C-F) ≈ 240 - 250 |

| C-3 | 116 - 120 | Doublet | ²J(C-F) ≈ 20 - 25 |

| C-4 | 130 - 134 | Doublet | ³J(C-F) ≈ 5 - 10 |

| C-5 | 128 - 132 | Singlet | - |

| C-6 | 125 - 129 | Doublet | ⁴J(C-F) ≈ 2 - 5 |

| C-7 (-CH₂) | 38 - 42 | Doublet | ³J(C-F) ≈ 3 - 6 |

| C-8 (-COOH) | 170 - 175 | Singlet | - |

Experimental Protocol

This section details a standard methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (at): 1.0 - 2.0 seconds.

-

Relaxation Delay (d1): 2.0 - 5.0 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals.

-

Spectral Width (sw): 0 - 220 ppm.

-

Number of Scans (ns): 1024 - 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons and those coupled to fluorine.

-

Temperature: 298 K (25 °C).

3. Data Processing:

-

Apodization: Apply an exponential window function with a line broadening factor of 0.5 - 1.0 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify all peaks and integrate their areas.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates a logical workflow for the ¹³C NMR analysis of an unknown or synthesized compound like this compound.

Caption: Logical workflow for ¹³C NMR analysis.

mass spectrometry of 5-Chloro-2-fluorophenylacetic acid

An In-depth Technical Guide to the Mass Spectrometry of 5-Chloro-2-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a compound of interest in pharmaceutical and chemical research. This document outlines predicted fragmentation patterns, experimental protocols, and data interpretation to aid in the structural elucidation and quantification of this molecule.

Introduction

This compound (C₈H₆ClFO₂) is a halogenated aromatic carboxylic acid.[1][2] Its analysis by mass spectrometry is crucial for identification, purity assessment, and metabolic studies. Understanding its behavior under various ionization techniques and its subsequent fragmentation is fundamental for developing robust analytical methods.

Molecular Structure:

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.01131 |

| [M+Na]⁺ | 210.99325 |

| [M-H]⁻ | 186.99675 |

| [M+NH₄]⁺ | 206.03785 |

| [M+K]⁺ | 226.96719 |

| [M]⁺• | 188.00348 |

| [M-H₂O+H]⁺ | 171.00129 |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from computational predictions.[4]

Proposed Experimental Protocols

For the mass spectrometric analysis of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The choice of method will depend on the sample matrix, required sensitivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the carboxylic acid group, derivatization is often necessary to improve volatility and chromatographic peak shape for GC-MS analysis.[5]

Sample Preparation and Derivatization:

-

Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction or solid-phase extraction should be performed.

-

Derivatization: The extracted analyte should be derivatized to a more volatile form. A common method for carboxylic acids is esterification, for example, by reaction with pentafluorobenzyl bromide (PFBBr).[5][6]

-

Dissolve the dried extract in a suitable solvent (e.g., acetonitrile).

-

Add a solution of PFBBr and a catalyst (e.g., a tertiary amine).

-

Heat the mixture to facilitate the reaction.

-

After cooling, the derivatized sample is ready for injection.

-

Instrumentation and Data Acquisition:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of derivatized organic acids (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[7] The mass analyzer can be set to scan a mass range of m/z 50-500.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar compounds like this compound without the need for derivatization.

Sample Preparation:

-

Dissolution: Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Data Acquisition:

-

Liquid Chromatograph: A reverse-phase C18 column is typically used for separation. The mobile phase can consist of a gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or acetic acid to improve peak shape and ionization efficiency.[8]

-

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.[8] Analysis can be performed in both positive and negative ion modes to detect different adducts. A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) can be used for fragmentation studies (MS/MS).

Predicted Fragmentation Pathway

The fragmentation of the molecular ion of this compound in an EI source is expected to follow characteristic pathways for aromatic carboxylic acids and halogenated compounds.[9][10] The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[11]

A plausible fragmentation pathway is illustrated below. The initial ionization would form the molecular ion (M⁺•) at m/z 188. Subsequent fragmentation could involve the loss of the carboxyl group, the chlorine atom, and other neutral fragments.

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Workflow

The following diagram outlines a general workflow for the mass spectrometric analysis of this compound.

Caption: General experimental workflow for the mass spectrometric analysis.

Conclusion

This technical guide provides a foundational understanding of the . By leveraging the predicted data and proposed experimental protocols, researchers can develop and validate analytical methods for the reliable identification and quantification of this compound. The provided fragmentation pathway and workflow diagrams serve as practical tools for experimental design and data interpretation in the fields of pharmaceutical development, chemical analysis, and scientific research.

References

- 1. This compound | 261762-97-4 | INDOFINE Chemical Company [indofinechemical.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Fluorophenylacetic Acids [matrixscientific.com]

- 4. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. lcms.cz [lcms.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. whitman.edu [whitman.edu]

The Biological Activity of 5-Chloro-2-fluorophenylacetic Acid: An Uncharted Territory in Bio-pharmacological Research

Despite its well-defined chemical structure and availability from various commercial suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant lack of data on the biological activity of 5-Chloro-2-fluorophenylacetic acid. This technical guide, intended for researchers, scientists, and drug development professionals, aims to address the current knowledge gap and contextualize the compound's potential role within the broader landscape of medicinal chemistry. While direct biological data for this compound is absent, analysis of related compounds suggests its primary function is likely that of a chemical intermediate in the synthesis of more complex, biologically active molecules.

Current State of Knowledge: A Void in Biological Data

Extensive searches of scientific databases and chemical repositories have yielded no specific studies detailing the in vitro or in vivo biological effects of this compound. Consequently, there is no information available regarding its mechanism of action, potential signaling pathway interactions, or quantitative measures of efficacy such as IC50 or EC50 values. The absence of such fundamental data precludes the development of detailed experimental protocols or the visualization of its biological interactions.

Inferences from Structurally Related Compounds

While direct information is lacking, the biological activities of structurally analogous compounds can offer insights into the potential applications of this compound as a synthetic building block.

For instance, derivatives of other halogenated phenylacetic acids have been explored for various therapeutic purposes. Research into related structures includes the development of:

-

Anti-inflammatory Agents: 2-Fluorophenylacetic acid has been identified as a versatile precursor in the synthesis of certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

-

Central Nervous System (CNS) Active Agents: The structurally related compound, 2-Amino-5-chloro-2'-fluorobenzophenone, serves as a key intermediate in the synthesis of anxiolytic drugs.

-

Anticancer Agents: Various derivatives of 5-fluorouracil, which shares a fluorinated pyrimidine motif, have been extensively studied for their cytotoxic effects against cancer cell lines.

These examples highlight a common theme: substituted phenylacetic acids are frequently utilized as scaffolds or starting materials for the synthesis of pharmacologically active agents. The specific combination of chloro and fluoro substituents on the phenyl ring of this compound provides a unique electronic and steric profile that medicinal chemists can exploit to create novel compounds with desired biological properties.

Postulated Role as a Chemical Intermediate

The available evidence strongly suggests that this compound is primarily valued as a chemical intermediate rather than an endogenously active compound. Its carboxylic acid functional group is amenable to a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

Below is a generalized workflow illustrating the potential use of this compound in a drug discovery pipeline.

Future Directions

The lack of biological data on this compound itself presents an opportunity for foundational research. A logical first step would be to perform broad in vitro screening assays to identify any potential biological activity. This could include:

-

Cytotoxicity screening against a panel of cancer cell lines.

-

Antimicrobial screening against various bacterial and fungal strains.

-

Enzyme inhibition assays for common drug targets.

-

Receptor binding assays for major receptor families.

The diagram below outlines a potential initial screening workflow.

Conclusion

5-Chloro-2-fluorophenylacetic Acid: A Technical Guide on Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluorophenylacetic acid is a halogenated derivative of phenylacetic acid. While this specific compound is commercially available as a research chemical and building block for organic synthesis, a thorough review of publicly available scientific literature, patent databases, and chemical biology repositories reveals a significant gap in the understanding of its precise mechanism of action. There is currently no specific, publicly documented pharmacological target or pathway directly associated with this compound.

This technical guide addresses this information gap by providing a comprehensive overview of the established mechanisms of action for the broader class of substituted phenylacetic acid derivatives. By examining the activities of structurally related compounds, we can infer potential, albeit unconfirmed, biological activities for this compound. This document summarizes key therapeutic targets for this chemical class, presents available quantitative data for analogous compounds in structured tables, details relevant experimental protocols, and provides diagrams of associated signaling pathways to guide future research and hypothesis generation.

Introduction to Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a versatile scaffold in medicinal chemistry, known to interact with a variety of biological targets. The introduction of substituents, such as halogens, on the phenyl ring can significantly modulate the compound's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Structurally related phenylacetic acids have been investigated for a range of therapeutic applications, acting as enzyme inhibitors and receptor modulators.

Potential Mechanisms of Action Based on Structural Analogs

Based on the activities of structurally similar phenylacetic acid derivatives, several potential mechanisms of action for this compound can be hypothesized. These include, but are not limited to, enzyme inhibition and receptor agonism.

Enzyme Inhibition

Substituted phenylacetic acids have been identified as inhibitors of various enzymes.

-

Aldose Reductase Inhibition: Several substituted benzyloxyphenylacetic acids have been synthesized and evaluated as aldose reductase inhibitors.[1] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate such complications.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Trifluorophenylacetic acids are known to be useful in the preparation of inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.

Receptor Agonism

Derivatives of phenylacetic acid have also been shown to act as agonists for nuclear receptors.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: A series of phenylacetic acid derivatives have been developed as human PPAR agonists.[4] PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism, making them important targets for the treatment of metabolic disorders.

-

Liver X Receptor (LXR) Agonism: Phenylacetic acid substituted quinolines have been identified as novel Liver X Receptor (LXR) agonists.[5] LXRs are nuclear receptors that are key regulators of cholesterol, fatty acid, and glucose homeostasis, and are considered therapeutic targets for atherosclerosis.

Quantitative Data for Structurally Related Compounds

Due to the absence of specific quantitative data for this compound, the following tables summarize the reported biological activities of structurally related phenylacetic acid derivatives. This data is intended to provide a comparative baseline for potential future investigations of this compound.

Table 1: Aldose Reductase Inhibitory Activity of Substituted Phenylacetic Acid Analogs

| Compound ID | Structure | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5d (benzyloxyphenylacetic acid derivative) | Not specified in abstract | 20.9 | [1] |

| this compound | C₈H₆ClFO₂ | Data not available | |

Table 2: Receptor Agonism of Phenylacetic Acid Derivatives

| Compound Class | Target Receptor | Activity | Reference |

|---|---|---|---|

| Phenylacetic acid derivatives | hPPAR | Agonist | [4] |

| Phenyl acetic acid substituted quinolines | LXRα / LXRβ | Agonist | [5] |

| this compound | Not applicable | Data not available | |

Experimental Protocols

The following are generalized experimental protocols for assays commonly used to characterize the potential mechanisms of action for substituted phenylacetic acids. These protocols are provided as a guide for researchers interested in investigating the biological activity of this compound.

Aldose Reductase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against aldose reductase.

-

Enzyme and Substrate Preparation:

-

Recombinant human aldose reductase is used as the enzyme source.

-

DL-glyceraldehyde is used as the substrate.

-

NADPH is used as a cofactor.

-

-

Assay Procedure:

-

The reaction is typically performed in a 96-well plate format.

-

The reaction mixture contains phosphate buffer (pH 6.2), NADPH, the test compound (at various concentrations), and the enzyme.

-

The mixture is pre-incubated to allow for compound-enzyme interaction.

-

The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

PPAR Agonist Reporter Gene Assay

This protocol outlines a cell-based reporter gene assay to assess the agonistic activity of a compound on PPARs.

-

Cell Culture and Transfection:

-

A suitable mammalian cell line (e.g., HEK293T or CHO-K1) is used.

-

Cells are co-transfected with two plasmids:

-

An expression vector for the full-length human PPAR subtype (e.g., PPARα, PPARγ).

-

A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

-

-

-

Compound Treatment:

-

After transfection, the cells are treated with the test compound at various concentrations or a known PPAR agonist (positive control) for a specified period (e.g., 24 hours).

-

-

Luciferase Assay:

-

Following treatment, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

-

Data Analysis:

-

The fold induction of luciferase activity is calculated relative to the vehicle-treated control.

-

The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the fold induction against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Conceptual Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway and a conceptual workflow relevant to the investigation of this compound.

Caption: Hypothetical inhibition of the polyol pathway by this compound.

Caption: A generalized workflow for the discovery and preclinical evaluation of a compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the known biological activities of structurally related phenylacetic acid derivatives provide a valuable starting point for future research. The potential for this compound to act as an enzyme inhibitor or a nuclear receptor agonist warrants further investigation.

Researchers are encouraged to utilize the experimental protocols outlined in this guide to systematically screen this compound against a panel of relevant targets, including aldose reductase, DPP-4, PPARs, and LXRs. Such studies will be instrumental in defining its pharmacological profile and determining its potential therapeutic utility. The synthesis and evaluation of a focused library of analogs could further elucidate the structure-activity relationships and help in the design of more potent and selective modulators of these key biological pathways.

References

- 1. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 4. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Discovery and History of Fluorinated Phenylacetic Acids

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorination can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4][5] Phenylacetic acid and its derivatives have long been recognized for their therapeutic potential, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] The convergence of these two areas—the versatile phenylacetic acid scaffold and the strategic application of fluorine chemistry—has given rise to a class of compounds with significant utility as both therapeutic agents and critical intermediates in the synthesis of complex pharmaceuticals. This guide provides an in-depth exploration of the discovery, historical synthesis, and evolving pharmacological applications of fluorinated phenylacetic acids.

Discovery and Evolution of Synthetic Methodologies

The history of fluorinated phenylacetic acids is intrinsically linked to the broader development of organofluorine chemistry. Early methods for introducing fluorine into aromatic rings, such as the Schiemann reaction, paved the way for the synthesis of fluorinated building blocks.[8] The synthesis of the phenylacetic acid core itself has been well-established through routes like the reduction of mandelic acid or via acetophenone intermediates.[9] Over time, these foundational methods were adapted and refined for the specific production of various fluorinated phenylacetic acids.

Key Synthetic Approaches

The synthesis of fluorinated phenylacetic acids can be broadly categorized based on the starting materials and the method of constructing the final molecule.

-

From Fluorinated Benzyl Halides: A common and direct approach involves the carbonylation of a fluorinated benzyl halide. For instance, 2,3-difluorotoluene can undergo photohalogenation to produce 2,3-difluorobenzyl halide, which is then carbonylated to yield 2,3-difluorophenylacetic acid.[10] This method offers a relatively straightforward route with few steps.[10]

-

From Fluorinated Benzenes: More complex multi-step syntheses often start with substituted fluorobenzenes. For example, the synthesis of 2,4,5-trifluorophenylacetic acid, a crucial intermediate for the anti-diabetic drug Sitagliptin, can begin with 1,2,4-trifluorobenzene.[11][12][13] One patented process involves reacting 1,2,4-trifluorobenzene with paraformaldehyde and a chlorinating agent to form 2,4,5-trifluorobenzyl chloride, which is then cyanated and subsequently hydrolyzed to the final acid.[13]

-

Via Mandelic Acid Intermediates: An alternative pathway involves the synthesis and subsequent reduction of a corresponding fluorinated mandelic acid. This approach has been noted as a viable method, particularly for phenylacetic acids substituted with electron-withdrawing groups like fluorine, where other methods might be less effective.[12]

-

Diazotization and Addition: Some methods employ a diazotization-addition reaction sequence. For example, a fluorinated aniline can be diazotized and reacted with vinylidene chloride to form a fluorophenyl trichloroethane intermediate, which is then hydrolyzed to the desired fluorophenylacetic acid.[14]

-

Specialized Syntheses (α-Substitution): For compounds with fluorine on the alpha-carbon, such as α,α-difluorophenylacetic acid, different strategies are required. This compound is a valuable building block used to introduce a benzylic difluoromethylene group into molecules via radical decarboxylative reactions.[15] Another noteworthy example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), a vital chiral derivatizing reagent used to determine the enantiomeric composition of alcohols and amines.[16][17] Its synthesis has been improved over the years to ensure high purity and practicality.[17]

Summary of Synthetic Routes

The following table summarizes key historical and modern synthetic strategies for preparing various classes of fluorinated phenylacetic acids.

| Compound Class | Starting Material | General Method | Key Intermediates/Reagents |

| Monofluorophenylacetic Acids | Fluorinated Aromatic Compounds | Multiple pathways, including peptide coupling and esterification. | Carboxyl group activation, nucleophilic substitution.[18] |

| Difluorophenylacetic Acids | 2,3-Difluorotoluene | Photohalogenation followed by Carbonylation | 2,3-Difluorobenzyl halide, Carbon Monoxide, Catalyst.[10] |

| Trifluorophenylacetic Acids | 1,2,4-Trifluorobenzene | Friedel-Crafts type reaction, Cyanation, Hydrolysis | Paraformaldehyde, Cyanide source, Acid/Base for hydrolysis.[12][13] |

| α,α-Difluorophenylacetic Acid | Phenylacetic acid derivatives | Radical Decarboxylative Addition | Persulfate (for radical initiation).[15] |

| α-Trifluoromethylphenylacetic Acid | Phenyl precursors | Friedel-Crafts acylation with methyl trifluoropyruvate | Methyl 3,3,3-trifluoropyruvate, Lewis/Organocatalysts.[16] |

Pharmacological Significance and Applications

The introduction of fluorine atoms into the phenylacetic acid structure has led to compounds with enhanced or novel pharmacological activities.

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The phenylacetic acid moiety is the backbone for several NSAIDs, including diclofenac.[6][7] Fluorinated analogues, such as flufenamic acid, are also potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[19][20] These compounds reduce the biosynthesis of prostaglandins from arachidonic acid, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[19][20] Some fluorinated derivatives have been explored as dual COX/5-LOX inhibitors, aiming for improved gastrointestinal safety profiles.[19]

-

Intermediates in Drug Synthesis: Perhaps the most significant modern application of fluorinated phenylacetic acids is their role as key intermediates. 2,4,5-Trifluorophenylacetic acid is an indispensable building block in the synthesis of Sitagliptin, a widely prescribed dipeptidyl peptidase-IV (DPP-IV) inhibitor for the treatment of type II diabetes.[11][12]

-

Enzyme Inhibitors and Research Tools: Beyond NSAIDs, fluorinated phenylacetic acids are used to develop other targeted therapies. For example, 3-Fluoro-5-(trifluoromethyl)phenylacetic acid is used in the preparation of kinase inhibitors, where the specific arrangement of fluorine atoms allows for precise control over intermolecular interactions crucial for effective target binding.[3]

-

Chiral Derivatizing Agents: As mentioned, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is not used therapeutically but is a critical tool in synthetic and medicinal chemistry for determining the absolute configuration of chiral molecules.[16]

Table of Pharmacological Applications

| Compound/Derivative | Primary Application | Mechanism of Action / Role |

| Flufenamic Acid | NSAID | Inhibition of Cyclooxygenase (COX) enzymes.[19][20] |

| 2-Fluorophenylacetic Acid | Precursor for NSAIDs and SSRIs | Versatile building block for active pharmaceutical ingredients (APIs).[18] |

| 2,4,5-Trifluorophenylacetic Acid | Key Pharmaceutical Intermediate | Essential starting material for the synthesis of Sitagliptin (DPP-IV inhibitor).[11][12] |

| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | Intermediate for Kinase Inhibitors | Provides specific electronic and steric properties for target binding.[3] |

| Diclofenac (related structure) | NSAID | Binds to specific gamma-hydroxybutyric acid (GHB) sites; COX inhibitor.[6][7] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of representative fluorinated phenylacetic acids, based on procedures described in scientific literature and patents.

Protocol 1: Synthesis of 2,4,5-Trifluorophenylacetic Acid from 1,2,4-Trifluorobenzene

This multi-step process is a common industrial route for producing a key intermediate for Sitagliptin.

Step A: Chloromethylation of 1,2,4-Trifluorobenzene

-

To a suitable reactor, add 1,2,4-trifluorobenzene.

-

Add paraformaldehyde and a chlorinating agent (e.g., thionyl chloride or a similar reagent).

-

The reaction is typically catalyzed by a Lewis acid.

-

Heat the mixture under controlled temperature until the reaction is complete, monitored by GC or TLC.

-

Upon completion, the reaction mixture is worked up to isolate 2,4,5-trifluorobenzyl chloride.

Step B: Cyanation of 2,4,5-Trifluorobenzyl Chloride

-

Dissolve the 2,4,5-trifluorobenzyl chloride from Step A in a suitable solvent.

-

Add a cyanide source, such as sodium cyanide, often in the presence of a phase-transfer catalyst to facilitate the reaction.

-

Heat the mixture until the conversion to 2-(2,4,5-trifluorophenyl)acetonitrile is complete.

-

Isolate the nitrile product through extraction and purification.

Step C: Hydrolysis of 2-(2,4,5-Trifluorophenyl)acetonitrile

-

Subject the nitrile product from Step B to hydrolysis under either acidic or basic conditions.

-

For acidic hydrolysis, reflux the nitrile in a strong acid solution (e.g., concentrated HCl or H₂SO₄).

-

For basic hydrolysis, reflux the nitrile in a strong base solution (e.g., NaOH), followed by acidification.

-

After the reaction is complete, cool the mixture. The product, 2,4,5-trifluorophenylacetic acid, will often precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry to yield the final product.[13][21]

Protocol 2: Synthesis of 2,3-Difluorophenylacetic Acid via Carbonylation

This protocol is adapted from a patented method starting with 2,3-difluorotoluene.[10]

Step A: Photohalogenation of 2,3-Difluorotoluene

-

Charge a photoreactor with 2,3-difluorotoluene. A solvent such as carbon tetrachloride can be used, or the reaction can be run neat.

-

Introduce a halogenating agent, such as chlorine (Cl₂) or bromine (Br₂), into the reactor.

-

Irradiate the mixture with an ultraviolet (UV) light source to initiate the radical chain reaction.

-

Maintain the reaction temperature at a suitable level. The reaction is monitored for the formation of 2,3-difluorobenzyl halide.

-

Once the desired conversion is achieved, stop the halogen feed and UV irradiation. The crude product is typically purified by distillation.

Step B: Carbonylation of 2,3-Difluorobenzyl Halide

-

In a high-pressure reactor, combine the 2,3-difluorobenzyl halide from Step A with a suitable catalyst system (e.g., a palladium-based catalyst).

-

Pressurize the reactor with carbon monoxide (CO).

-

Heat the reaction mixture under pressure. The conditions (temperature, pressure) are optimized to promote the insertion of CO.

-

The reaction directly yields 2,3-difluorophenylacetic acid.

-

After cooling and depressurizing the reactor, the product is isolated and purified, often by crystallization.[10]

Visualizations of Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated phenylacetic acid starting from a substituted fluorobenzene.

Caption: Generalized synthetic pathway for fluorinated phenylacetic acids.

Role as a Key Pharmaceutical Intermediate

This diagram shows the logical relationship of 2,4,5-trifluorophenylacetic acid as a key building block in the synthesis of the drug Sitagliptin.

Caption: Role of 2,4,5-trifluorophenylacetic acid in Sitagliptin synthesis.

NSAID Mechanism of Action: COX Inhibition

This diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the inhibitory action of NSAIDs, including fluorinated phenylacetic acid derivatives.

Caption: Inhibition of the COX pathway by fluorinated NSAIDs.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 10. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 11. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 12. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]